molecular formula C13H12BrN3O2 B7773828 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid CAS No. 856437-62-2

5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid

Cat. No.: B7773828
CAS No.: 856437-62-2
M. Wt: 322.16 g/mol
InChI Key: PIHHZGSKJLIUAI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid is a compound that belongs to the class of aromatic carboxylic acids It features a bromine atom at the 5th position of the benzoic acid ring and a 4,6-dimethyl-2-pyrimidinylamino group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid typically involves the following steps:

    Amination: The 4,6-dimethyl-2-pyrimidinylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 5-bromo-2-chlorobenzoic acid with 4,6-dimethyl-2-aminopyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid

Uniqueness

5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-7-5-8(2)16-13(15-7)17-11-4-3-9(14)6-10(11)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHHZGSKJLIUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197154
Record name 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856437-62-2
Record name 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856437-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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